molecular formula C8H9ClO3S B1610906 4-Methoxy-2-methyl-benzenesulfonyl chloride CAS No. 68978-27-8

4-Methoxy-2-methyl-benzenesulfonyl chloride

Cat. No. B1610906
CAS RN: 68978-27-8
M. Wt: 220.67 g/mol
InChI Key: ORRJJCXQZGXRPU-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-benzenesulfonyl chloride is an organic compound with the empirical formula C8H9ClO3S12. It has a molecular weight of 220.6712. The compound is provided to early discovery researchers as part of a collection of unique chemicals1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-Methoxy-2-methyl-benzenesulfonyl chloride. However, benzenesulfonyl chloride, a related compound, can be prepared by the action of phosphorus pentachloride on benzenesulfonic acid or its salts3.



Molecular Structure Analysis

The SMILES string of 4-Methoxy-2-methyl-benzenesulfonyl chloride is COc1ccc(c©c1)S(Cl)(=O)=O1. The InChI is 1S/C8H9ClO3S/c1-6-5-7(12-2)3-4-8(6)13(9,10)11/h3-5H,1-2H31. These representations provide a detailed view of the molecule’s structure.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 4-Methoxy-2-methyl-benzenesulfonyl chloride. However, sulfonyl chlorides like this compound are typically reactive and can participate in various organic reactions.



Physical And Chemical Properties Analysis

4-Methoxy-2-methyl-benzenesulfonyl chloride has a molecular weight of 220.67 g/mol4. It has a XLogP3 value of 1.7, indicating its partition coefficient between octanol and water4. It has 0 hydrogen bond donors and 3 hydrogen bond acceptors4. The compound has a rotatable bond count of 24. Its exact mass and monoisotopic mass are 219.9960930 g/mol4. The topological polar surface area is 51.8 Ų4. It has a heavy atom count of 134.


Scientific Research Applications

  • Solid-Phase Synthesis Applications Polymer-supported benzenesulfonamides, prepared using 4-Methoxy-2-methyl-benzenesulfonyl chloride, have been used as key intermediates in chemical transformations, including rearrangements to yield diverse scaffolds. This application is significant in the development of new chemical entities (Fülöpová & Soural, 2015).

  • Crystallography and Molecular Design The compound has been used in the synthesis of specific molecules like N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. This application is crucial in crystallography for understanding molecular structures and conformation (Kobkeatthawin et al., 2013).

  • Material Science and Optics It is used in the preparation of noncentrosymmetric structures for nonlinear optics applications. This includes the synthesis of ionic 4-amino-1-methylpyridinium benzenesulfonate salts, highlighting its potential in material science and optical technologies (Anwar et al., 2000).

  • Synthesis of Sulfonyl Chlorides The compound is involved in synthesizing various benzenesulfonyl and arylmethanesulfonyl chlorides, demonstrating its versatility in chemical synthesis (Kim et al., 1992).

  • Development of Pharmaceutical Agents 4-Methoxy-2-methyl-benzenesulfonyl chloride is used in synthesizing sulfonamide derivatives with potential antibacterial properties against specific bacterial strains like Escherichia coli. This showcases its application in developing new therapeutic agents (Abbasi et al., 2019).

  • Catalysis and Polymerization It is utilized in the formation of palladium-based polymerization catalysts, indicating its role in polymer science and catalysis (Skupov et al., 2007).

Safety And Hazards

Specific safety and hazard information for 4-Methoxy-2-methyl-benzenesulfonyl chloride is not available in the resources. However, it’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions of 4-Methoxy-2-methyl-benzenesulfonyl chloride are not explicitly mentioned in the available resources. However, given its unique structure, it could be of interest in various areas of chemical research.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

4-methoxy-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-6-5-7(12-2)3-4-8(6)13(9,10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRJJCXQZGXRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20499093
Record name 4-Methoxy-2-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-methyl-benzenesulfonyl chloride

CAS RN

68978-27-8
Record name 4-Methoxy-2-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20499093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2-methylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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